Macrolactin E is a member of the macrolactin family, which comprises a group of natural products primarily derived from marine microorganisms. These compounds are characterized by their 24-membered lactone structure and exhibit significant biological activities, including antibacterial properties. Macrolactin E is particularly noted for its potential applications in pharmaceuticals due to its unique chemical structure and biological effects.
Macrolactin E is typically isolated from marine-derived bacteria, particularly species within the genera Bacillus and Streptomyces. The production of macrolactins, including Macrolactin E, involves complex biosynthetic pathways utilizing polyketide synthases, which facilitate the assembly of the macrolactin backbone through a series of enzymatic reactions.
Macrolactin E falls under the category of natural products known as lactones, specifically classified as polyketides. Its classification is based on its structural features and biosynthetic origin.
The synthesis of Macrolactin E can be approached through both natural extraction and synthetic methodologies. The natural extraction involves culturing specific marine bacteria known to produce this compound, followed by solvent extraction and purification techniques such as high-performance liquid chromatography.
In synthetic routes, asymmetric synthesis techniques are employed, including:
The total synthesis often involves multiple steps that require careful optimization to achieve high yields and desired stereochemistry. For instance, the use of specific catalysts and reagents is critical to ensure the selectivity of each reaction step.
Macrolactin E has a complex molecular structure characterized by a 24-membered lactone ring. Its molecular formula is , indicating it contains 24 carbon atoms, 34 hydrogen atoms, and five oxygen atoms. The structural representation highlights various functional groups that contribute to its biological activity.
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to elucidate the molecular structure. For example, high-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula.
Macrolactin E can participate in various chemical reactions due to its functional groups. Key reactions include:
Each reaction requires specific conditions such as temperature, pH, and solvent choice to optimize yields and minimize side reactions. For instance, palladium-catalyzed reactions often necessitate an inert atmosphere to prevent oxidation.
The biological activity of Macrolactin E primarily involves its interaction with bacterial ribosomes, inhibiting protein synthesis. The compound targets elongation factor Tu (EF-Tu), a crucial component in the translation process.
Molecular modeling studies have indicated that Macrolactin E binds to EF-Tu at specific sites, disrupting normal ribosomal function. In vitro studies demonstrate that concentrations as low as 1 microgram per milliliter can significantly inhibit protein biosynthesis in bacterial models.
Macrolactin E typically appears as a white to off-white solid or amorphous powder. It is soluble in organic solvents such as methanol and ethanol but may have limited solubility in water due to its lipophilic nature.
Chemical properties include:
Relevant analyses such as infrared spectroscopy (IR) provide insights into functional groups present in Macrolactin E, confirming its structural integrity during various experimental conditions.
Macrolactin E has garnered attention for its potential applications in drug development due to its antibacterial properties. Research indicates effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. Additionally, studies exploring its mechanism of action contribute valuable knowledge toward understanding bacterial resistance mechanisms and developing strategies to combat antibiotic resistance.
Macrolactin E (MLE) belongs to the 24-membered macrolactone family, biosynthesized primarily by marine-derived Bacillus and Streptomyces species through type I modular PKS pathways. These megasynthases operate as molecular assembly lines, where each module catalyzes one round of polyketide chain elongation and modification. The PKS machinery for MLE shares core features with related macrolactins, characterized by a linear arrangement of modules with domain-specific catalytic activities [9] [5].
The MLE biosynthetic gene cluster (BGC) typically spans >80 kb and encodes multi-enzyme polypeptides organized into discrete extension modules. Each module minimally contains three core domains:
Non-canonical features include module skipping and iterative domain use, where specific KS domains reactivate for multiple elongation cycles—a deviation from strict colinearity. For example, in Bacillus siamensis A72, the PKS exhibits iterative re-use of Module 3 during MLE assembly, reducing total module count while maintaining 24-membered ring formation [5].
Table 1: Core Domains in Macrolactin E PKS Modules
Domain | Function | Conserved Motifs | Module Specificity |
---|---|---|---|
KS | Chain elongation | GxHGTGRT | Malonyl-CoA incorporation |
AT | Extender unit selection | GHSxG | Methylmalonyl-CoA loading |
KR | β-keto reduction | LxHNGxG | L-specific stereochemistry |
DH | Dehydration | DxxxQVGP | Module 5-specific |
ER | Enoyl reduction | TxGxGxLP | Absent in MLE pathway |
ACP | Substrate shuttling | DSxLGGxS | All modules |
The KS domains determine substrate specificity and stereochemistry during chain elongation. Phylogenetic analysis reveals MLE KS domains cluster within trans-AT PKS clades, indicating evolutionary divergence from canonical systems. KS₄ in MLE biosynthesis exclusively accepts methylmalonyl-CoA, introducing C-9 methyl branches [9] [2].
Stereocontrol is governed by ketoreductase (KR) domains, which reduce β-keto groups to hydroxy groups with precise chirality. Structural studies show KR domains adopt a Rossmann fold with conserved catalytic tetrad (S144, Y157, K161, N171). In MLE, KR₅ generates D-configured hydroxy groups at C-7, critical for bioactivity. Mutational disruption of KR₅ abolishes MLE production, confirming its indispensable role [2] [9].
After macrocyclization, MLE undergoes oxidative decorations mediated by cytochrome P450 monooxygenases (e.g., mlnH). MlnH catalyzes C-15 hydroxylation, enhancing antiviral activity. This enzyme exhibits strict regiospecificity, with no activity on non-macrolactonized precursors [9].
Acyltransferases (e.g., mlnT) attach acetate or propionate moieties to C-7 hydroxy groups, generating MLE derivatives like 7-O-acetyl-MLE. Structural analysis of MlnT reveals a conserved HX₃DG motif for acyl group transfer. In Streptomyces sp. MP39-85, homologous acyltransferases incorporate extra acetate units during side-chain assembly, analogous to MLE diversification [9] [7].
Malonyl-CoA supply is rate-limiting for MLE biosynthesis. Malonyl-CoA:ACP transacylases (MATs) are allosterically regulated by phosphopantetheinylation states of partner ACP domains. Biochemical studies show:
Feedback inhibition occurs when intracellular MLE concentrations exceed 50 μM, reducing MAT activity by 65% via conformational occlusion of the active site [9].
Table 2: Tailoring Enzymes in Macrolactin E Biosynthesis
Enzyme Class | Gene | Modification | Regulatory Input |
---|---|---|---|
Cytochrome P450 | mlnH | C-15 hydroxylation | O₂-dependent activation |
Acyltransferase | mlnT | 7-O-acetylation | ACP³⁷⁶ loading state |
Methyltransferase | mlnM | O-methylation | S-adenosylmethionine availability |
Glycosyltransferase | mlnG | Glucosylation (absent in MLE) | Not applicable |
MLE production is cell-density-dependent. In Bacillus siamensis, the ComA-P competence regulon activates mln operons during late exponential phase. ComA∼P binds tandem COM-boxes (5ʹ-TTGACAnnnTTGTCA-3ʹ) upstream of PKS promoters. Deletion of comA reduces MLE yield by 85%, confirming quorum-sensing dependence [5].
The mln cluster also encodes Rap-Phr signaling pairs that fine-tune ComA activity. Phr peptides inhibit Rap phosphatases, permitting ComA∼P accumulation. In high-cell-density conditions (OD₆₀₀ > 2.0), extracellular Phr concentrations exceed 10 μM, fully derepressing PKS transcription [5] [3].
Osmotic and antibiotic stresses induce MLE production via σᴮ-dependent promoters. σᴮ recognizes conserved -35 (GGGTTT) and -10 (CATATT) elements in the mln regulatory region. Key findings:
Additionally, ECF sigma factors (σᵂ, σᵛ) respond to cell-envelope damage. β-lactam antibiotics induce σᵛ via proteolytic cleavage of anti-σ factor RsiV. This cross-activation upregulates PKS genes 3.5-fold during antibiotic stress [6] [4].
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